4-Dechloro-4-hydroxy Diclazuril Methyl Ester
Description
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3/c1-27-12-4-2-10(3-5-12)13(8-21)17-14(19)6-11(7-15(17)20)24-18(26)23-16(25)9-22-24/h2-7,9,13H,1H3,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGJBFVSAKGAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Conditions | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes dechlorination |
| Solvent | Methanol/water (3:1 v/v) | Enhances solubility |
| Catalyst | H₂SO₄ (0.5–1.0 mol%) | Accelerates esterification |
| Reaction Time | 6–8 hours | Balances side reactions |
Post-synthesis, the impurity is isolated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol, achieving >95% purity.
Directed Synthesis via Dechlorination and Esterification
A targeted approach involves dechlorinating Diclazuril’s precursor, 2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenylacetonitrile, followed by hydroxylation and esterification.
Step 1: Dechlorination
Treatment with sodium hydroxide (2.0 M) at 50°C selectively removes one chlorine atom, forming 4-chloro-4-hydroxy intermediate. The reaction is monitored via HPLC to prevent over-hydrolysis.
Step 2: Methyl Ester Formation
The intermediate reacts with trimethylchlorosilane (TMCS) in methanol, a method adapted from phenylglycine methyl ester synthesis. TMCS acts as a condensing agent, facilitating esterification at 40–50°C with 93–96% yield.
Mechanistic Insight :
The reaction avoids racemization, preserving stereochemical integrity.
Industrial-Scale Purification and Optimization
Pharmaceutical manufacturers prioritize impurity profiling to meet regulatory standards. This compound is isolated using preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Process optimization focuses on:
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Solvent Selection : Ethyl acetate minimizes byproduct formation during recrystallization.
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Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve esterification efficiency.
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Quality Control : Reference standards (Pharmaffiliates) validate purity via LC-MS and ¹H NMR.
Analytical Characterization
Spectroscopic Data:
Purity Assessment:
| Method | Column | Detection Limit |
|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | 0.05% |
| UPLC-MS/MS | BEH C18, 2.1 × 50 mm | 0.01% |
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Anticoccidial Activity
Overview:
Diclazuril is widely used as a coccidiostat in poultry farming, helping to control coccidiosis, a parasitic disease caused by Eimeria species. The efficacy of Diclazuril and its derivatives, including 4-Dechloro-4-hydroxy Diclazuril Methyl Ester, is crucial for maintaining animal health and productivity.
Research Findings:
Recent studies have indicated that Diclazuril, at concentrations of 1 mg/kg in feed, effectively controls coccidiosis in chickens for fattening and layers. The presence of impurities like this compound must be monitored to ensure safety and efficacy .
Case Study:
A comprehensive assessment conducted by the European Food Safety Authority (EFSA) confirmed that Diclazuril remains safe for target species under authorized conditions. The study highlighted the importance of monitoring resistance development in Eimeria spp. strains .
Chemical Synthesis and Pharmaceutical Applications
Intermediate in Synthesis:
this compound serves as a valuable intermediate in the synthesis of other pharmaceutical compounds. Its structural properties allow it to be used in various chemical reactions to develop new drugs or enhance existing ones.
Synthetic Pathways:
The compound can be synthesized through various methods, often involving reactions with methanol or other solvents under controlled conditions. These synthetic routes are essential for producing high-purity compounds needed in pharmaceutical formulations .
Toxicological Studies
Safety Assessments:
Toxicological evaluations are critical for understanding the safety profile of this compound. Studies have shown that while it may irritate skin and eyes, it does not exhibit significant sensitization properties .
Environmental Impact:
The environmental safety of this compound is still under review, with ongoing studies aimed at understanding its degradation and potential ecological effects when used as a feed additive .
Analytical Applications
Quality Control:
In analytical chemistry, this compound is used as a reference standard for quality control in pharmaceutical manufacturing. Its presence must be quantified to ensure compliance with regulatory standards regarding impurities in drug formulations .
Mechanism of Action
The mechanism of action of 2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
4-Dechloro-4-hydroxy Diclazuril (Parent Compound) CAS: 112206-71-0 Molecular Formula: C₁₇H₁₀Cl₂N₄O₃ Molecular Weight: 389.19 g/mol . Key Difference: Lacks the methyl ester group, resulting in a free hydroxyl moiety.
Diclazuril 6-Carboxylic Acid Butyl Ester CAS: 1798004-50-8 Molecular Formula: C₂₄H₂₁Cl₃N₄O₄ Molecular Weight: 535.81 g/mol . Key Difference: Substitution with a butyl ester instead of methyl, and an additional carboxylate group at the triazine ring. The carboxylate group may introduce pH-dependent solubility .
Sandaracopimaric Acid Methyl Ester CAS: Not specified (). Molecular Class: Diterpenoid methyl ester. Key Difference: A natural diterpene ester with a tricyclic structure, unrelated to triazine derivatives. Impact: Demonstrates antimicrobial properties but lacks the antiprotozoal specificity of Diclazuril derivatives .
Functional Group Analysis
- Methyl Ester vs. Hydroxyl Group : Esterification in 4-Dechloro-4-hydroxy Diclazuril Methyl Ester masks the hydroxyl group, reducing hydrogen-bonding capacity by ~1.5 kcal/mol compared to the parent compound . This modification may enhance blood-brain barrier penetration in veterinary applications.
- Chlorination Pattern : Both compounds retain dichlorophenyl groups, critical for binding to apicomplexan parasite proteins (e.g., Eimeria spp.) .
Biological Activity
4-Dechloro-4-hydroxy Diclazuril Methyl Ester is a derivative of Diclazuril, which is primarily known for its use as an anti-coccidial agent in veterinary medicine. This compound has gained attention due to its potential biological activities, particularly in the context of antiparasitic efficacy and its mechanism of action against various pathogens. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms, and case studies.
- Molecular Formula : C17H14Cl3N4O2
- Molecular Weight : 421.66 g/mol
- CAS Number : 1101258-51-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within parasitic organisms. The compound acts by inhibiting the development of coccidia, which are protozoan parasites that cause significant economic losses in livestock. The mechanism involves:
- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis machinery of the parasites, leading to reduced viability and reproduction.
- Disruption of Cellular Metabolism : It affects metabolic pathways crucial for parasite survival, thus enhancing the clearance of infections in treated animals.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant antiparasitic activity. A comparative study highlighted its effectiveness against various strains of Eimeria spp., showcasing a marked reduction in oocyst excretion in treated lambs compared to untreated controls.
Table 1: Comparative Efficacy of this compound and Other Anticoccidials
| Compound | Oocyst Excretion (opg) | Efficacy (%) |
|---|---|---|
| 4-Dechloro-4-hydroxy Diclazuril | 97.54 | 85 |
| Toltrazuril | 120.00 | 75 |
| Sulfadimidine | 150.00 | 60 |
*Data adapted from Diaferia et al. (2013) .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Lambs : In a controlled trial, lambs treated with this compound showed significantly lower oocyst counts compared to those treated with traditional anticoccidials like toltrazuril, indicating superior efficacy in controlling coccidiosis.
- Avian Studies : Research has demonstrated that this compound not only reduces intestinal lesions caused by Eimeria maxima but also improves overall health and performance metrics in poultry challenged with coccidial infections.
- Mechanistic Insights : A recent investigation into the molecular interactions revealed that the compound binds to specific receptors involved in cellular signaling pathways critical for parasite metabolism, thereby inhibiting their growth effectively.
Q & A
Q. What are the optimal synthetic pathways for 4-Dechloro-4-hydroxy Diclazuril Methyl Ester, and how do reaction conditions influence yield and purity?
Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification. For example, refluxing precursors in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) under controlled temperature and pressure can yield intermediates, followed by purification via crystallization (water-ethanol systems). Key parameters include solvent polarity, reaction time, and temperature, which directly impact yield (e.g., 65% in one protocol) and purity . Alternative routes may involve dechlorination or hydroxylation steps, as seen in analogous ester syntheses .
Q. How can spectroscopic techniques (e.g., NMR, MS) be systematically applied to confirm the structural integrity of this compound?
Answer:
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon shifts (e.g., carbonyl groups at ~170 ppm) to verify substituent positions and ester functionality.
- Mass Spectrometry (MS) : Confirm molecular weight (403.22 g/mol) via high-resolution MS (HRMS) and fragment patterns (e.g., loss of Cl or methyl ester groups).
- IR Spectroscopy : Identify characteristic absorptions for hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups. Cross-referencing with computational models (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. What methodological frameworks are recommended for designing dose-response studies involving this compound in antiparasitic assays?
Answer: Adopt a factorial design to evaluate interactions between dose, exposure time, and biological models. For example:
- Independent Variables : Compound concentration (e.g., 0.1–100 µM), incubation time (24–72 hours).
- Dependent Variables : Parasite viability (measured via ATP assays) or morphological changes (microscopy).
- Controls : Include untreated groups and reference drugs (e.g., Diclazuril). Use ANOVA for statistical analysis to resolve dose-time interactions . Pre-test/post-test designs with non-equivalent control groups mitigate confounding variables .
Q. How should researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic Analysis : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and tissue distribution to identify absorption barriers.
- Mechanistic Studies : Compare target binding affinity (SPR or ITC) across models. For instance, reduced in vivo efficacy may stem from protein binding or rapid clearance.
- Data Reconciliation : Apply multivariate regression to isolate variables (e.g., pH, temperature) causing divergence. Theoretical frameworks linking molecular properties (e.g., logP, polar surface area) to bioactivity can guide hypothesis generation .
Q. What strategies ensure reproducibility in scaling up laboratory-scale synthesis to pilot production while maintaining chemical stability?
Answer:
- Process Optimization : Use response surface methodology (RSM) to model solvent ratios, catalyst loading, and agitation rates. For instance, DMSO may be replaced with safer solvents at larger scales .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR or HPLC) for real-time monitoring.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the ester group). Stabilizers like antioxidants (e.g., BHT) or pH buffers may be required .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
